molecular formula C17H22N2 B1266024 4,4'-Methylenebis(2,6-dimethylaniline) CAS No. 4073-98-7

4,4'-Methylenebis(2,6-dimethylaniline)

Cat. No. B1266024
CAS RN: 4073-98-7
M. Wt: 254.37 g/mol
InChI Key: OMHOXRVODFQGCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) derivatives is a critical area of study. A notable method includes the iron-catalyzed selective oxidation of N-methyl amines, which efficiently synthesizes methylene-bridged bis-1,3-dicarbonyl compounds from 1,3-dicarbonyl compounds and N,N-dimethylaniline, showcasing the compound's role in complex organic synthesis processes (Li et al., 2009).

Molecular Structure Analysis

The molecular structure of 4,4'-Methylenebis(2,6-dimethylaniline) derivatives has been determined through various spectroscopic and crystallographic analyses. For instance, derivatives like 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline) display polymorphism, where different crystalline forms exhibit distinct photochromic behaviors, highlighting the significance of molecular structure on the compound's physical properties (Taneda et al., 2004).

Chemical Reactions and Properties

4,4'-Methylenebis(2,6-dimethylaniline) participates in a variety of chemical reactions, demonstrating its versatility as a synthetic intermediate. A remarkable reaction is its full N,N-methylation with dimethyl carbonate, yielding high efficiency and providing a clear pathway for synthesizing complex organic molecules (Zegang et al., 2018).

Physical Properties Analysis

The physical properties of 4,4'-Methylenebis(2,6-dimethylaniline) and its derivatives, such as photochromism in polymorphic crystals, are influenced by their molecular structures. These properties are crucial for applications in materials science, especially in the development of photoresponsive materials (Taneda et al., 2004).

Chemical Properties Analysis

The chemical properties of 4,4'-Methylenebis(2,6-dimethylaniline), including its reactivity in oxidation reactions and role as a precursor in the synthesis of dyes and polymers, underscore its importance in organic chemistry. The iron-catalyzed oxidation of N,N-dimethylaniline showcases the compound's utility in synthesizing a wide range of chemically significant molecules (Li et al., 2009).

Scientific Research Applications

Anomalous Thermal Expansion Behavior

4,4'-Methylenebis(2,6-dimethylaniline) (MBDA) displays unique thermal expansion properties. Research by Bhattacharya and Saha (2014) revealed that MBDA's monoclinic form exhibits a significant negative thermal expansion, a behavior driven by the steric effects of vibrating methyl groups within its solid structure (Bhattacharya & Saha, 2014).

Hemoglobin Binding Properties

MBDA demonstrates the ability to bind to hemoglobin as a diamine, as shown in studies focusing on hemoglobin adducts in rats (Sabbioni & Schütze, 1998). This research contributes to understanding the biochemical interactions and potential health implications of MBDA.

Role in Chemical Reactions

MBDA can be a product in certain chemical reactions. For instance, the oxidation of N,N-dimethylaniline by molecular oxygen in the presence of iron complexes results in MBDA among other products (Murata, Miura & Nomura, 1989). This highlights its potential role in industrial chemical processes.

Involvement in Polymer and Dye Manufacturing

Research indicates that MBDA is involved in the manufacturing of polymers and dyes, where its exposure has been linked to certain health effects (Weisburger, Murthy, Lilja & Lamb, 1984).

DNA Adduct Formation

Studies show that MBDA and its derivatives can form DNA adducts, which are significant in understanding the compound's interaction with biological systems and its potential carcinogenicity (Gonçalves, Beland & Marques, 2001).

Photoreactivity Studies

MBDA has been studied for its photoreactivity, particularly in its derivatives. For example, Taneda et al. (2004) examined the photochromism of polymorphic 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline) crystals, indicating the potential for photoresponsive applications (Taneda, Amimoto, Koyama & Kawato, 2004).

Interaction with Other Chemicals in Crystal Formation

MBDA's interaction with other chemicals, like trimesic acid, has been explored in the context of crystal formation and polymorphism, providing insights into its utility in materials science (Bhattacharya & Saha, 2011).

Solvent Effects and Crystal Photochromism

Studies by Taneda, Koyama, and Kawato (2009) on solvent effects on the crystal photochromism of MBDA derivatives provide valuable information about its behavior in different chemical environments (Taneda, Koyama & Kawato, 2009).

Safety And Hazards

This compound is toxic and can cause harm if swallowed, in contact with skin, or inhaled . It can cause skin irritation, serious eye irritation, and allergic skin reactions . It may also cause respiratory irritation .

Future Directions

4,4’-Methylenebis(2,6-dimethylaniline) is an excellent chain extender for elastomeric polyurethanes (PU), especially useful in systems cured at room temperature . It is also a promising precursor for polyamides .

properties

IUPAC Name

4-[(4-amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8H,9,18-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHOXRVODFQGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)CC2=CC(=C(C(=C2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193713
Record name 4,4'-Methylenebis(2,6-xylidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Methylenebis(2,6-dimethylaniline)

CAS RN

4073-98-7
Record name 4,4′-Methylenebis(2,6-dimethylaniline)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4073-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Methylenebis(2,6-xylidine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004073987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Methylenebis(2,6-xylidine)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenebis(2,6-xylidine)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,4'-METHYLENEBIS(2,6-XYLIDINE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
A Rivera Nicholls, K Kull, C Cerrato… - Polymer Engineering …, 2019 - Wiley Online Library
In this work, we synthesized polyimides by incorporating an aromatic diamine monomer with a methylene linker, 4,4'‐methylenebis(2,6‐dimethylaniline) (MBDMA), to make a robust …
M Taneda, H Koyama, T Kawato - Research on Chemical Intermediates, 2009 - Springer
4,4′-methylenebis{N-(3,5-di-tert-butylsalicylidene)-2,6-dimethylaniline} formed a definite acetone-inclusion crystal by recrystallization with acetone. Through crystal-to-crystal solvent …
Number of citations: 8 link.springer.com
X Tang, L Zhang, T Wang, Y Yu… - Macromolecular rapid …, 2004 - Wiley Online Library
The evolution of the morphologies in blends of epoxy/4,4′‐methylenebis(2,6‐dimethylaniline)/polyethersulfone was followed by time‐resolved light scattering, optical microscopy and …
Number of citations: 37 onlinelibrary.wiley.com
G Sabbioni, D Schütze - Chemical research in toxicology, 1998 - ACS Publications
Aromatic diamino compounds, eg, 4,4‘-methylenebis(2-chloroaniline) (MOCA) and 4,4‘-methylenedianiline (MDA), are used as curing agents in the production of elastomers. Since …
Number of citations: 35 pubs.acs.org
E Schab-Balcerzak, D Sęk, A Volozhin… - European polymer …, 2002 - Elsevier
A series of aliphatic–aromatic polyimides have been synthesized. These polyimides were prepared by high-temperature polycondensation of the aliphatic diamines: 1,4-diaminobutane, …
Number of citations: 56 www.sciencedirect.com
S Bhattacharya, BK Saha - Crystal growth & design, 2011 - ACS Publications
Two molecular complexes of 1,3,5-benzenetricarboxylic acid (BTA) with 4,4′-methylenebis(2,6-dimethylaniline) (MBDA) and 2,6-dimethylaniline (DMA) led to the formation of two host …
Number of citations: 41 pubs.acs.org
S Bhattacharya, BK Saha - CrystEngComm, 2014 - pubs.rsc.org
The thermal expansion behaviour of two polymorphs of 4,4′-methylenebis(2,6-dimethylaniline) (MBDA) has been studied. The monoclinic form exhibits a very large uniaxial negative …
Number of citations: 33 pubs.rsc.org
S Bhattacharya, VG Saraswatula… - Crystal Growth & …, 2016 - ACS Publications
The 1:1:1 complex of benzene-1,3,5-tricarboxylic acid (BTA), 4,4′-methylenebis(2,6-dimethylaniline) (MBDA), and methanol has two polymorphic forms that can be regarded as …
Number of citations: 23 pubs.acs.org
M Taneda, K Amimoto, H Koyama… - Organic & Biomolecular …, 2004 - pubs.rsc.org
4,4′-Methylenebis(N-salicylidene-2,6-dialkylaniline) derivatives were prepared and their structures were determined by 1H NMR, IR, DSC and X-ray crystallographic analyses. The 2,6-…
Number of citations: 35 pubs.rsc.org
C Su, M Ji, L Fan, S Yang - High Performance Polymers, 2011 - journals.sagepub.com
Phenylethynyl-endcapped imideoligomers (oligomides) with low melt viscosities and high glass transition temperatures (T g ) were prepared by the high temperature polycondensation …
Number of citations: 14 journals.sagepub.com

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